Cas no 13511-60-9 (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol)

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a substituted tetrahydronaphthalene derivative featuring a methoxy group at the 7-position and a hydroxyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and fine chemicals. Its structural framework is conducive to further functionalization, making it useful for constructing complex heterocyclic systems. The presence of both methoxy and hydroxyl groups enhances its reactivity in selective transformations, such as alkylation or oxidation reactions. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications.
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol structure
13511-60-9 structure
商品名:7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
CAS番号:13511-60-9
MF:C11H14O2
メガワット:178.227663516998
MDL:MFCD24222101
CID:5188734
PubChem ID:23025246

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenol, 1,2,3,4-tetrahydro-7-methoxy-
    • 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
    • EN300-338368
    • 7-methoxy-2-tetralol
    • 13511-60-9
    • ZHBAQFWRKBJXSK-UHFFFAOYSA-N
    • SCHEMBL629692
    • G69103
    • MDL: MFCD24222101
    • インチ: 1S/C11H14O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3
    • InChIKey: ZHBAQFWRKBJXSK-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C=CC(OC)=C2)CCC1O

計算された属性

  • せいみつぶんしりょう: 178.099379685g/mol
  • どういたいしつりょう: 178.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338368-1.0g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
1g
$0.0 2023-06-07
Enamine
EN300-338368-10g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
10g
$2701.0 2023-09-03
Enamine
EN300-338368-0.1g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
0.1g
$553.0 2023-09-03
Enamine
EN300-338368-0.05g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
0.05g
$528.0 2023-09-03
Enamine
EN300-338368-0.25g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
0.25g
$579.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01022221-5g
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9 95%
5g
¥4082.0 2023-04-10
Enamine
EN300-338368-2.5g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
2.5g
$1230.0 2023-09-03
Enamine
EN300-338368-5.0g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
5.0g
$4309.0 2023-02-23
Enamine
EN300-338368-1g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
1g
$628.0 2023-09-03
Enamine
EN300-338368-0.5g
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
13511-60-9
0.5g
$603.0 2023-09-03

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol 関連文献

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-olに関する追加情報

Introduction to 7-Methoxy-1,2,3,4-Tetrahydronaphthalen-2-ol (CAS No. 13511-60-9)

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, also known by its CAS number 13511-60-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a tetrahydronaphthalene core and a methoxy substituent at the 7-position. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular formula of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is C11H14O2, and its molecular weight is approximately 178.22 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These physical properties make it suitable for various synthetic transformations and analytical techniques.

In recent years, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of compounds with therapeutic potential. For instance, derivatives of this compound have shown promising activities in treating neurological disorders, cancer, and inflammatory diseases.

A notable example of its application is in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain. Research has shown that certain derivatives of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol exhibit potent SSRI activity with improved pharmacokinetic profiles compared to existing drugs. This has led to increased interest in exploring this compound as a lead structure for the development of novel antidepressants.

Beyond its use in pharmaceuticals, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has also found applications in other areas of chemistry and biology. For example, it serves as a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands play a crucial role in enantioselective reactions, which are essential for producing optically pure compounds with desired biological activities.

In the field of materials science, derivatives of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol have been explored for their potential use in organic electronics and photovoltaic devices. The unique electronic properties of these compounds make them suitable for applications such as organic light-emitting diodes (OLEDs) and solar cells. Recent studies have demonstrated that functionalized derivatives can enhance the performance of these devices by improving charge transport and stability.

The synthetic accessibility of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has also contributed to its widespread use in research laboratories and industrial settings. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One common method involves the reduction of 7-methoxynaphthalene followed by selective hydroxylation at the 2-position. These synthetic strategies have been optimized to achieve high yields and purity levels, making it feasible to produce large quantities for various applications.

In conclusion, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 13511-60-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and capabilities in medicinal chemistry, materials science, and beyond.

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